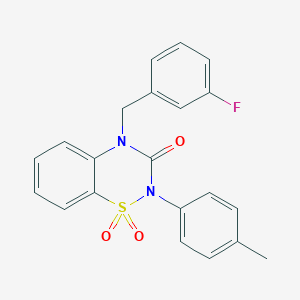

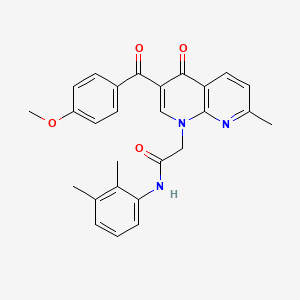

![molecular formula C26H20F3N3O B2666706 3-benzyl-8-methyl-5-(3-(trifluoromethyl)benzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 1189999-19-6](/img/structure/B2666706.png)

3-benzyl-8-methyl-5-(3-(trifluoromethyl)benzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

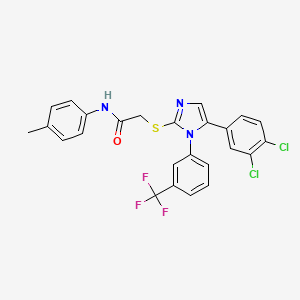

The compound “3-benzyl-8-methyl-5-(3-(trifluoromethyl)benzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one” is a complex organic molecule. It contains a pyrimido[5,4-b]indol-4-one core, which is a type of heterocyclic compound. This core is substituted with benzyl groups at the 3 and 5 positions, one of which is further substituted with a trifluoromethyl group .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the pyrimido[5,4-b]indol-4-one core and the introduction of the benzyl and trifluoromethyl groups. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrimido[5,4-b]indol-4-one core suggests that the molecule may have aromatic properties. The trifluoromethyl group is a strong electron-withdrawing group, which could affect the electronic properties of the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups it contains. The pyrimido[5,4-b]indol-4-one core could potentially undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution. The trifluoromethyl group might also participate in certain reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, which might affect its solubility and distribution in the body .Scientific Research Applications

Protonation and Basicity of Pyrrolo-Benzimidazole Derivatives

Research by Alekseeva et al. (1972) explored the protonation of pyrrolo[1,2-a]benzimidazole derivatives, which are structurally related to the compound of interest. Their study provided insights into the basicity and proton-acceptor capacity of these compounds, contributing to the understanding of their chemical behavior under different conditions (Alekseeva et al., 1972).

Synthesis of Pyrimido[5,4-b]Indole Derivatives

Shestakov et al. (2009) focused on the reactions of methyl 3-amino-1H-indole-2-carboxylates with aryl isocyanates and aryl isothiocyanates leading to the formation of 5H-pyrimido[5,4-b]indole derivatives. This research is directly relevant to the synthesis routes and potential modifications of compounds similar to the one , providing a foundation for further chemical synthesis studies (Shestakov et al., 2009).

Structure Elucidation of Triazolopyrimidinones

Research conducted by Reiter et al. (1987) on isomeric triazolopyrimidinones, which are structurally related to the compound , provided valuable information on their structure through IR and UV spectroscopy. This study aids in understanding the structural aspects and spectroscopic properties of similar compounds (Reiter et al., 1987).

Anti-inflammatory Activities of Thiazolo[3,2-a]Pyrimidine Derivatives

Tozkoparan et al. (1999) synthesized and evaluated the anti-inflammatory activities of thiazolo[3,2-a]pyrimidine derivatives. While this study is more pharmacologically oriented, the synthetic methodologies and compound characterization contribute to the broader understanding of related heterocyclic compounds' synthesis and potential applications in various research fields (Tozkoparan et al., 1999).

Synthesis and Antitumor Activity of Pyrido[4,3-b]Indoles

Nguyen et al. (1990) reported on the synthesis and antitumor activity of 1-[[(dialkylamino)alkyl]amino]-4-methyl-5H-pyrido[4,3-b]benzo[e]- and -benzo[g]indoles, showcasing the potential applications of these compounds in medicinal chemistry and oncological research. The study highlights the diverse applications of pyrido[4,3-b]indoles and related structures in scientific research beyond their basic chemical properties (Nguyen et al., 1990).

Safety and Hazards

properties

IUPAC Name |

3-benzyl-8-methyl-5-[[3-(trifluoromethyl)phenyl]methyl]pyrimido[5,4-b]indol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20F3N3O/c1-17-10-11-22-21(12-17)23-24(25(33)31(16-30-23)14-18-6-3-2-4-7-18)32(22)15-19-8-5-9-20(13-19)26(27,28)29/h2-13,16H,14-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWUHXOTUXLCJAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC=CC=C4)CC5=CC(=CC=C5)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Aminobicyclo[3.2.1]octan-8-ol hydrochloride](/img/structure/B2666626.png)

![N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-2-methoxybenzamide](/img/structure/B2666633.png)

![1-(2-ethylphenyl)-4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2666635.png)

![4-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thiomorpholine](/img/structure/B2666641.png)

![1-[(1-methyl-1H-pyrrol-3-yl)sulfonyl]piperazine](/img/structure/B2666643.png)